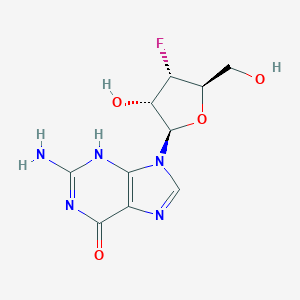

3'-Deoxy-3'-fluoroguanosine

Descripción general

Descripción

3’-Deoxy-3’-fluoroguanosine is a nucleoside phosphorylase inhibitor . It inhibits RNA replication by binding replons . It is used to treat viral hepatitis, cancer, and other diseases .

Synthesis Analysis

A synthetic method was established for 3’-alpha-fluoro-2’,'3-dideoxyguanosine from guanosine in 27% overall yield and 6 steps . A byproduct of fluorination was identified by NMR studies, supporting the supposition that the fluorination itself proceeded via a bromonium cation .Molecular Structure Analysis

The molecular formula of 3’-Deoxy-3’-fluoroguanosine is C10H12FN5O4 . Its molecular weight is 285.23 g/mol . The IUPAC name is 2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one .Chemical Reactions Analysis

3’-Deoxy-3’-fluoroguanosine is a nucleoside phosphorylase inhibitor that inhibits the replication of RNA by binding to the replicon .Physical And Chemical Properties Analysis

3’-Deoxy-3’-fluoroguanosine is a solid . It is slightly soluble in acetonitrile, DMSO, methanol, and water .Aplicaciones Científicas De Investigación

Antiviral Agent

3’-Deoxy-3’-fluoroguanosine exhibits antiviral activity against tick-borne encephalitis virus (TBEV) through interaction with NS5B RdRp of HCV . This results in the suppression of viral RNA synthesis by disrupting the further extension of the replicating viral RNA .

Inhibitor of HCV NS5B

This compound is an inhibitor of hepatitis C virus (HCV) RNA polymerase non-structural protein 5B (NS5B) with an IC50 of 1.8 µM . This means it can inhibit the replication of the HCV, which is a significant cause of chronic liver disease worldwide .

DNA/RNA Synthesis

3’-Deoxy-3’-fluoroguanosine is involved in DNA/RNA synthesis . It can interfere with the synthesis of viral RNA, thereby inhibiting the replication of the virus .

Anti-Infection

As an antiviral agent, 3’-Deoxy-3’-fluoroguanosine has anti-infection properties . It can prevent the infection of cells by certain viruses, thereby helping to control the spread of these viruses .

Research Use

This compound is used for research purposes, particularly in the study of viral diseases such as Hepatitis C and tick-borne encephalitis .

Drug Development

Given its antiviral and anti-infection properties, 3’-Deoxy-3’-fluoroguanosine is a potential candidate for the development of new drugs to treat viral diseases .

Mecanismo De Acción

Target of Action

The primary target of 3’-Deoxy-3’-fluoroguanosine is the NS5B RdRp of Hepatitis C Virus (HCV) . This protein plays a crucial role in the replication of the viral RNA, making it a key target for antiviral drugs .

Mode of Action

3’-Deoxy-3’-fluoroguanosine interacts with its target, the NS5B RdRp of HCV, and disrupts the further extension of the replicating viral RNA . This results in the suppression of viral RNA synthesis, thereby inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the RNA synthesis pathway of the HCV . By inhibiting the NS5B RdRp, it disrupts the replication of the viral RNA, which is a crucial step in the life cycle of the virus . The downstream effect of this action is the suppression of the viral replication, which can help control the spread of the virus .

Result of Action

The result of the action of 3’-Deoxy-3’-fluoroguanosine is the suppression of viral RNA synthesis . This leads to a decrease in the replication of the virus, which can help control the spread of the virus and potentially reduce the severity of the disease .

Safety and Hazards

No special measures are required for handling 3’-Deoxy-3’-fluoroguanosine . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . It generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

Relevant Papers A paper titled “Versatile synthesis and biological evaluation of novel 3 -fluorinated…” discusses the synthesis of 3’-Deoxy-3’-fluoroguanosine .

Propiedades

IUPAC Name |

2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOWHLFGBWKXJC-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154008 | |

| Record name | 3'-Deoxy-3'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Deoxy-3'-fluoroguanosine | |

CAS RN |

123402-21-1 | |

| Record name | 3′-Deoxy-3′-fluoroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123402-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxy-3'-fluoroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Deoxy-3'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

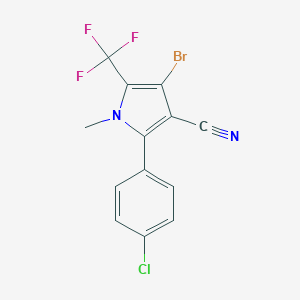

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

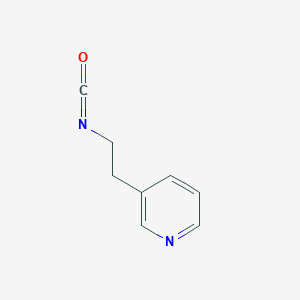

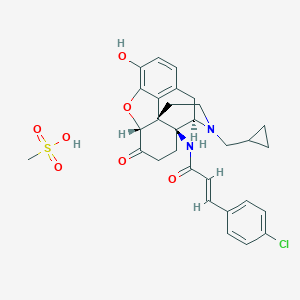

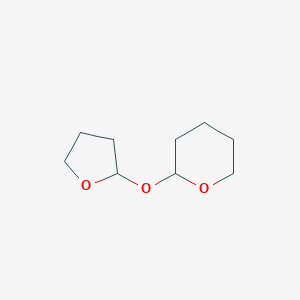

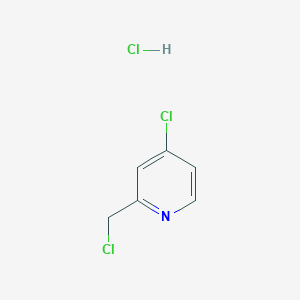

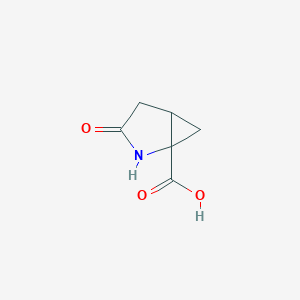

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)